molecular formula C15H11ClN2 B1598808 1-Chloro-4-(4-methylphenyl)phthalazine CAS No. 76972-35-5

1-Chloro-4-(4-methylphenyl)phthalazine

Cat. No. B1598808
CAS RN: 76972-35-5
M. Wt: 254.71 g/mol
InChI Key: SBSCJEDEQMLKJY-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-methylphenyl)phthalazine is a compound useful in organic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C15H11ClN2 . The InChI code is 1S/C15H11ClN2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3 . The molecular weight is 254.71 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 254.71 g/mol , a topological polar surface area of 25.8 Ų , and a complexity of 276 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond .

Scientific Research Applications

Synthesis and Anticancer Activities

Researchers have synthesized a series of novel 1,4-disubstituted phthalazines, including 1-Chloro-4-(4-methylphenyl)phthalazine derivatives, to evaluate their anticancer activities. These compounds were tested against different cancer cell lines, with some analogues showing higher activity than the cisplatin control, indicating their potential as anticancer agents (Li et al., 2006).

Antimicrobial and Antifungal Properties

Another research focus has been the synthesis of phthalazine derivatives for their antimicrobial activities. The preparation of 4-benzyl-2-substituted phthalazin-1-one derivatives and their screening against Gram-positive and Gram-negative bacteria, as well as fungi, highlighted some compounds with promising effects, underscoring the antimicrobial potential of this compound based derivatives (El-Wahab et al., 2011).

Antioxidant Activities

The synthesis of novel phthalazine derivatives from 1-Chloro-4-(4-phenoxyphenyl)phthalazine as a starting material led to the identification of compounds with significant antioxidant activity. This research suggests the utility of this compound derivatives in creating potent antioxidant agents, which could have implications for developing treatments that mitigate oxidative stress-related diseases (Behalo et al., 2017).

Antifungal Activities

Phthalazinone derivatives have also been synthesized and evaluated for their antifungal activity. Compounds like 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibited remarkable activity against dermatophytes and Cryptococcus neoformans, offering insights into the development of new antifungal treatments based on phthalazine derivatives (Derita et al., 2013).

Inhibitory Activities Toward Phosphodiesterase 5

In the search for novel therapeutic agents, certain this compound derivatives have been synthesized and found to inhibit phosphodiesterase 5 (PDE5), which is significant for developing treatments for diseases like erectile dysfunction and pulmonary hypertension. This research indicates the chemical's potential in the pharmacological field, particularly in designing drugs targeting PDE5 (Watanabe et al., 1998).

Safety and Hazards

1-Chloro-4-(4-methylphenyl)phthalazine may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-chloro-4-(4-methylphenyl)phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSCJEDEQMLKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423343
Record name 1-chloro-4-(4-methylphenyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76972-35-5
Record name 1-chloro-4-(4-methylphenyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-(4-methylphenyl)phthalazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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